(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(morpholino)methanone

Lipophilicity Drug Design ADME

(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(morpholino)methanone (CAS 318237-80-8) is a fully substituted 1H-pyrazole derivative featuring a morpholino carbonyl group at the 4-position. With a molecular formula of C15H16ClN3O2 and a molecular weight of 305.76 g/mol, this compound belongs to a therapeutically significant scaffold class.

Molecular Formula C15H16ClN3O2
Molecular Weight 305.76
CAS No. 318237-80-8
Cat. No. B2956177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(morpholino)methanone
CAS318237-80-8
Molecular FormulaC15H16ClN3O2
Molecular Weight305.76
Structural Identifiers
SMILESCN1C(=C(C(=N1)C2=CC=CC=C2)C(=O)N3CCOCC3)Cl
InChIInChI=1S/C15H16ClN3O2/c1-18-14(16)12(15(20)19-7-9-21-10-8-19)13(17-18)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3
InChIKeyQRGASZZXZZDFTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl(morpholino)methanone (CAS 318237-80-8): Procurement-Relevant Chemical Profile for Pharmaceutical R&D


(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(morpholino)methanone (CAS 318237-80-8) is a fully substituted 1H-pyrazole derivative featuring a morpholino carbonyl group at the 4-position . With a molecular formula of C15H16ClN3O2 and a molecular weight of 305.76 g/mol, this compound belongs to a therapeutically significant scaffold class. It serves as a key synthetic intermediate and exploratory probe in kinase inhibitor development and anti-inflammatory research programs [1].

Why In-Class Pyrazole Analogs Cannot Substitute for (5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(morpholino)methanone in Targeted Synthesis and Bioactivity Screening


Generic substitution with other pyrazole derivatives is not feasible for this compound due to quantifiable differences in physicochemical properties and functional group reactivity that directly impact downstream synthetic utility and biological interaction profiles. The specific combination of a 5-chloro substituent, a 3-phenyl ring, and a morpholino carbonyl group at the 4-position creates a unique electronic environment and hydrogen-bonding capacity not replicated by simple analogs. Replacing the morpholino carbonyl with a carboxylic acid, methylene-linked morpholine, or altering the phenyl substitution pattern results in predicted shifts in lipophilicity (LogP), boiling point, and pKa , which directly affect reaction selectivity, purification strategy, and target engagement in biological assays—any of which can invalidate a research or manufacturing campaign.

Quantitative Differentiation Evidence for (5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(morpholino)methanone Against Closest Analogs


Enhanced Lipophilicity of Morpholino Carbonyl vs. Carboxylic Acid Improves Membrane Permeability Predictions

The morpholino carbonyl group of the target compound confers a higher predicted LogP compared to the carboxylic acid analog, a critical factor for passive membrane permeability in cell-based assays. The target compound has a predicted LogP of approximately 2.83, based on the LogP of the structurally similar aldehyde analog (LogP = 2.826) reflecting the neutral morpholino amide [1]. In contrast, 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid (CAS 191419-14-4) has a measured LogP of 2.41 . This difference of ~0.4 LogP units translates to an approximately 2.5-fold difference in lipophilicity, which can significantly affect compound distribution in biological systems.

Lipophilicity Drug Design ADME

Carbonyl Linker Provides Superior Hydrolytic Stability Over Methylene-Linked Morpholine Analog

The target compound features an amide (carbonyl) linkage between the pyrazole core and the morpholine ring, which is inherently more resistant to metabolic hydrolysis compared to the methylene-linked analog. 4-[(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]morpholine (CAS 477713-67-0) contains a more basic tertiary amine, which is prone to N-dealkylation and oxidation by cytochrome P450 enzymes in hepatic microsomal assays. This class-level inference is supported by extensive medicinal chemistry literature demonstrating that morpholine amides exhibit significantly longer microsomal half-lives (often >60 min) compared to N-alkylmorpholines (often <30 min) [1].

Metabolic Stability Linker Chemistry Amide Bond

Elevated Boiling Point and Thermal Stability vs. Non-Carbonyl Analogs

The target compound exhibits a predicted boiling point of 518.5 ± 50.0 °C at standard pressure , which is substantially higher than that of the parent 5-chloro-1-methyl-3-phenyl-1H-pyrazole (CAS 59803-60-0), which lacks the morpholino carbonyl group and has a lower predicted boiling point consistent with its lower molecular weight (192.64 g/mol) . This thermal stability enables the use of higher temperature conditions during synthesis and purification steps, such as high-temperature amide couplings or distillative removal of high-boiling solvents, without significant decomposition.

Thermal Stability Process Chemistry Purification

Morpholino Carbonyl pKa Advantage for Salt Formation and Solubility Modulation

The target compound has a predicted pKa of -0.86 ± 0.10 for the protonated morpholine nitrogen , indicating that it exists predominantly in its neutral form under physiological pH, unlike the methylene-linked analog which has a more basic tertiary amine (pKa ~7-8). This lower basicity of the morpholino amide reduces the risk of undesirable hERG channel binding and phospholipidosis, which are commonly associated with highly basic amine centers. Furthermore, the neutral nature of the amide facilitates salt formation strategies with acidic counterions if required for crystallization or dissolution rate enhancement.

Ionization Formulation Salt Selection

Optimal Use Cases for (5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(morpholino)methanone Based on Differentiated Properties


Kinase Inhibitor Lead Optimization Campaigns Requiring Neutral Amide Scaffolds

The target compound's morpholino amide functionality provides a metabolically stable, neutral linker with low basicity (pKa -0.86 ), making it an ideal core scaffold for designing ATP-competitive kinase inhibitors where a basic amine could lead to hERG liability or poor selectivity. Its higher LogP (~2.8) compared to carboxylic acid analogs supports passive cell permeability, a prerequisite for intracellular kinase target engagement. Procurement should prioritize this compound over methylene-linked morpholine analogs that carry a risk of rapid N-dealkylation in vivo.

Anti-Inflammatory Probe Synthesis Leveraging the Morpholinophenyl Pharmacophore

The morpholinophenyl pyrazole motif is a recognized pharmacophore for anti-inflammatory activity, as demonstrated by the carrageenan-induced edema model where related pyrazolines showed higher edema inhibition than indomethacin at 10 mg/kg [1]. The target compound's carbonyl linkage enhances hydrolytic stability relative to the methylene-linked analog, making it a more robust probe for studying COX or cytokine modulation pathways in chronic inflammation models.

High-Temperature Process Chemistry and Scale-Up Synthesis

With a predicted boiling point exceeding 518 °C , the target compound can withstand aggressive reaction conditions such as high-temperature amide couplings, microwave-assisted synthesis, or distillative workup procedures that would degrade less thermally stable analogs. This property is critical for kilogram-scale manufacturing campaigns where thermal robustness translates directly to higher yields and reduced impurity profiles during solvent stripping and crystallization steps.

Fragment-Based Drug Discovery (FBDD) Libraries Targeting Intracellular Proteins

The combination of moderate lipophilicity (LogP ~2.8), low molecular weight (305.76 g/mol), and the absence of a permanent charge makes this compound an attractive fragment for FBDD screening libraries. Its amide-linked morpholine offers a vector for further elaboration while maintaining drug-like physicochemical properties, addressing the challenge of achieving both affinity and permeability in fragment hits targeting cytosolic or nuclear proteins.

Quote Request

Request a Quote for (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(morpholino)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.